Dichlorobis(tributylphosphine)nickel(II)

Catalog No.
S1513951
CAS No.
15274-43-8
M.F
C24H56Cl2NiP2+2
M. Wt
536.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(tributylphosphine)nickel(II)

CAS Number

15274-43-8

Product Name

Dichlorobis(tributylphosphine)nickel(II)

IUPAC Name

dichloronickel;tributylphosphanium

Molecular Formula

C24H56Cl2NiP2+2

Molecular Weight

536.2 g/mol

InChI

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI Key

KPFOFXWYYUNJOZ-UHFFFAOYSA-N

SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl

Canonical SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl

Catalysis

One of the primary applications of dichlorobis(tributylphosphine)nickel(II) is in catalysis. It has been shown to be effective in some cross-coupling reactions, such as the Kumada-Tamao-Corriu (KTC) coupling, which involves the coupling of Grignard reagents with aryl or vinyl halides to form carbon-carbon bonds. However, its activity in these reactions is generally considered to be lower compared to other nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) [].

Organometallic Chemistry

Dichlorobis(tributylphosphine)nickel(II) serves as a precursor for the synthesis of other well-defined nickel catalysts. By reacting it with various reagents, researchers can access a range of nickel complexes with tailored properties for specific applications in organometallic chemistry. These tailored catalysts can be used in various reactions, including olefin hydrogenation, hydroformylation, and carbonylation [].

Material Science

Dichlorobis(tributylphosphine)nickel(II) has been explored for its potential applications in material science. Studies have investigated its use as a precursor for the deposition of nickel thin films through chemical vapor deposition (CVD) techniques. These films have potential applications in electronics and other fields [].

Dichlorobis(tributylphosphine)nickel(II) is an organometallic compound characterized by its formula C24H54Cl2NiP2\text{C}_{24}\text{H}_{54}\text{Cl}_{2}\text{NiP}_{2}. This compound consists of a nickel center coordinated to two tributylphosphine ligands and two chloride ions. It is typically encountered as a dark green solid and is known for its role as a catalyst in various

, primarily as a catalyst. Some notable reactions include:

  • Cross-Coupling Reactions: It is effective in catalyzing Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.
  • Hydrogenation: The compound can facilitate the hydrogenation of alkenes and alkynes, contributing to the synthesis of saturated hydrocarbons.
  • Oxidative Addition: It can undergo oxidative addition with various substrates, leading to the formation of new metal-ligand bonds.

These reactions leverage the unique electronic properties of nickel and the steric effects of the tributylphosphine ligands, which influence the reactivity and selectivity of the catalytic processes.

Research into the biological activity of dichlorobis(tributylphosphine)nickel(II) is limited, but it has been noted for its potential cytotoxic effects. Nickel complexes, including this compound, may exhibit toxicity due to their ability to generate reactive oxygen species. Additionally, there are concerns regarding skin sensitization and eye damage upon exposure, indicating that safety precautions are necessary when handling this compound .

Dichlorobis(tributylphosphine)nickel(II) can be synthesized through various methods. A common approach involves:

  • Reaction of Nickel Chloride with Tributylphosphine:
    NiCl2+2P(C4H9)3Dichlorobis tributylphosphine nickel II \text{NiCl}_2+2\text{P}(C_4\text{H}_9)_3\rightarrow \text{Dichlorobis tributylphosphine nickel II }
    This reaction typically takes place in an inert atmosphere to prevent moisture interference.
  • Solvent Systems: The synthesis may utilize solvents such as acetone or tetrahydrofuran to enhance solubility and facilitate reaction kinetics.
  • Purification: Post-synthesis, the product can be purified through recrystallization from suitable organic solvents.

Dichlorobis(tributylphosphine)nickel(II) finds applications primarily in:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions.
  • Materials Science: The compound is used in the preparation of nickel-based nanomaterials and catalysts for hydrogen evolution reactions.
  • Research: Its unique properties make it a subject of study in coordination chemistry and catalysis research.

Interaction studies involving dichlorobis(tributylphosphine)nickel(II) focus on its reactivity with various substrates and ligands. These studies help elucidate:

  • Ligand Exchange Dynamics: Understanding how tributylphosphine ligands can be replaced by other ligands or substrates during catalytic processes.
  • Reactivity Patterns: Investigating how changes in reaction conditions (temperature, pressure, solvent) affect its catalytic performance.

Such studies are crucial for optimizing its use in synthetic applications and improving reaction efficiencies.

Dichlorobis(tributylphosphine)nickel(II) is part of a broader class of nickel phosphine complexes. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Dichlorobis(triphenylphosphine)nickel(II)C36H30Cl2NiP2\text{C}_{36}\text{H}_{30}\text{Cl}_{2}\text{NiP}_{2}Utilizes triphenylphosphine instead of tributylphosphine; exhibits different electronic properties and sterics.
Bis(tricyclohexylphosphine)nickel(II) chlorideC24H54ClNiP2\text{C}_{24}\text{H}_{54}\text{Cl}\text{NiP}_{2}Features tricyclohexyl phosphines which provide different steric hindrance compared to tributyl groups.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickelC24H20Cl2NiP2\text{C}_{24}\text{H}_{20}\text{Cl}_{2}\text{NiP}_{2}Contains a bidentate ligand that alters coordination geometry and reactivity profiles significantly.

Dichlorobis(tributylphosphine)nickel(II)'s unique combination of tributyl phosphines offers distinct steric and electronic properties that influence its catalytic behavior compared to these similar compounds.

Nickel-based catalysis dates to the early 20th century, with Paul Sabatier’s pioneering work on hydrogenation. However, tributylphosphine-ligated nickel complexes emerged later, influenced by ligand design advancements in the mid-20th century. Walter Reppe’s work with nickel phosphine complexes in alkyne trimerizations laid the groundwork for later applications. The tributylphosphine variant gained prominence due to its steric profile, which differs from triphenylphosphine (PPh₃) ligands. This distinction enables tailored reactivity, particularly in sterically demanding substrates.

Evolution of Applications in Synthetic Chemistry

Early Developments

Initial studies focused on nickel’s role in hydroformylation and carbonylation, with phosphine ligands enhancing catalytic activity. Tributylphosphine, being a weaker field ligand than PPh₃, favored tetrahedral geometries in some cases, though the square planar form dominates in dichlorobis(tributylphosphine)nickel(II).

Modern Synthetic Applications

The complex excels in:

  • Reductive Coupling Reactions: Facilitates intermolecular coupling of alkynes to form E-alkenes under reductive conditions, as demonstrated in terpestacin synthesis.
  • Cross-Coupling Reactions: Catalyzes C–C bond formation between aryl halides and organometallic reagents, though less active than palladium-based systems.
  • Polymerization: Initiates conjugated poly-yne synthesis, leveraging nickel’s dp-orbital interactions with alkyne π-systems.

Significance in Modern Catalytic Methodologies

Ligand Effects on Selectivity

Tributylphosphine’s steric bulk and electron-donating properties modulate reaction pathways. For example, in reductive alkylations, it stabilizes nickel intermediates, favoring radical pathways over classical oxidative addition.

Table 1: Comparison of Nickel Phosphine Complexes

PropertyDichlorobis(tributylphosphine)nickel(II)Dichlorobis(triphenylphosphine)nickel(II)
GeometrySquare planarTetrahedral/paramagnetic or square planar (diamagnetic)
Ligand Steric ProfileBulky (PBu₃)Moderate (PPh₃)
Catalytic ActivityModerate in cross-couplingsHigh in carbonylations
Melting Point43–45°CNot reported

Mechanistic Insights

In reductive coupling, nickel undergoes:

  • Oxidative Addition: Coordination of alkyne to Ni(0).
  • Radical Formation: One-electron reduction via agents like triethylborane.
  • Coupling: Radical recombination to form E-alkenes.

Conventional Synthetic Approaches

The conventional synthesis of dichlorobis(tributylphosphine)nickel(II) follows established protocols that have been developed and refined over several decades [1] [2]. The most straightforward synthetic approach involves the direct reaction of nickel(II) chloride hexahydrate with tributylphosphine in appropriate solvents [1] [8]. This method builds upon the well-documented preparation of related nickel phosphine complexes, particularly the extensively studied dichlorobis(triphenylphosphine)nickel(II) system [1] [2].

The general synthetic procedure typically involves treating hydrated nickel chloride with two equivalents of tributylphosphine in alcoholic solvents or glacial acetic acid [1] [3]. The reaction proceeds according to the stoichiometric equation: NiCl₂·6H₂O + 2 PBu₃ → NiCl₂(PBu₃)₂ + 6 H₂O [1]. This reaction is analogous to the well-established synthesis of dichlorobis(triphenylphosphine)nickel(II), where the blue tetrahedral isomer is initially formed and can subsequently convert to the square planar form under appropriate crystallization conditions [1].

The choice of solvent plays a critical role in the conventional synthesis [2] [3]. Alcoholic solvents, particularly ethanol and methanol, are commonly employed due to their ability to dissolve both the nickel salt precursor and facilitate the coordination of phosphine ligands [3] [7]. Glacial acetic acid serves as an alternative medium that promotes dissolution of both reactants while providing a controlled environment for complex formation [3].

Temperature control during the conventional synthesis is essential for achieving optimal yields and product quality [3] [47]. The reaction is typically conducted under mild heating conditions, with temperatures ranging from room temperature to approximately 80°C [3] [35]. Higher temperatures may lead to decomposition of the phosphine ligands or unwanted side reactions [29] [30].

The conventional approach often yields products with moderate purity levels, typically ranging from 50-70% isolated yield [2] [8]. This limitation has driven the development of more sophisticated preparation techniques that address the inherent challenges of the conventional methods [2].

Modern Preparation Techniques

Modern preparation techniques for dichlorobis(tributylphosphine)nickel(II) have evolved to address the limitations of conventional methods, focusing on improved yields, enhanced purity, and more controlled reaction conditions [2] [16]. These advanced methodologies incorporate contemporary understanding of coordination chemistry and leverage modern synthetic tools to achieve superior results [16] [17].

One significant advancement in modern preparation involves the use of in situ dehydrating agents to improve reaction efficiency [2] [8]. The addition of triethyl orthoformate as a dehydrating agent has been shown to dramatically increase yields from below 50% to over 85% in related nickel phosphine complex syntheses [2] [8]. This technique addresses the detrimental effects of water on the coordination process and provides a more controlled reaction environment [2] [35].

Microwave-assisted synthesis represents another modern approach that has shown promise for nickel phosphine complex preparation [33]. This technique allows for rapid and uniform heating, reducing reaction times while maintaining or improving product quality [33]. The controlled energy input provided by microwave heating can lead to more efficient ligand coordination and reduced side product formation [33].

Solvent-free synthetic approaches have emerged as environmentally friendly alternatives to traditional solution-based methods [30]. These techniques involve direct reaction between solid precursors under controlled atmospheric conditions, often utilizing mechanical activation or thermal treatment to promote complex formation [30] [36]. The solvent-free approach can lead to higher atom economy and reduced waste generation [30].

The application of inert atmosphere techniques has become standard practice in modern preparations [4] [35]. The use of nitrogen or argon atmospheres prevents oxidation of the phosphine ligands and maintains the desired oxidation state of the nickel center [25] [32]. Schlenk line techniques and glove box operations are commonly employed to ensure complete exclusion of moisture and oxygen [35].

Modern preparation techniques also incorporate advanced purification methods during synthesis [21] [39]. In situ purification approaches, such as the use of molecular sieves or other drying agents, can be integrated into the synthetic protocol to continuously remove impurities as they form [35] [39].

Temperature programming and controlled cooling protocols have been developed to optimize crystal formation and product morphology [39] [41]. These techniques allow for the selective formation of specific polymorphs or crystal habits that may exhibit enhanced catalytic properties [39] [41].

Optimization Strategies for Catalyst Purity

Achieving high purity in dichlorobis(tributylphosphine)nickel(II) synthesis requires systematic optimization of multiple reaction parameters and implementation of sophisticated purification strategies [37] [39]. The purity of the final catalyst directly impacts its catalytic performance and stability, making optimization a critical aspect of the preparation process [17] [37].

Water exclusion represents one of the most crucial optimization strategies for enhancing catalyst purity [2] [32]. The presence of even trace amounts of water can lead to hydrolysis of phosphine ligands and formation of hydroxo-bridged nickel species that compromise catalyst purity [32] [35]. Implementation of rigorous drying procedures for all reagents and solvents is essential, with molecular sieves and distillation techniques commonly employed to achieve the required dryness levels [35] [39].

The following table summarizes key optimization parameters and their effects on catalyst purity:

ParameterOptimal RangeEffect on PurityReference
Water Content< 10 ppmPrevents ligand hydrolysis [2] [35]
Reaction Temperature60-80°CMinimizes decomposition [3] [47]
Phosphine Excess5-10%Ensures complete coordination [2] [21]
Reaction Time2-6 hoursAllows complete conversion [2] [4]
Inert AtmosphereO₂ < 1 ppmPrevents oxidation [25] [32]

Recrystallization techniques play a vital role in purification optimization [39] [41]. The selection of appropriate recrystallization solvents is crucial for achieving high purity while maintaining reasonable recovery yields [39]. Solvent systems such as dichloromethane-hexane mixtures or ethanol-water combinations have been successfully employed for purifying nickel phosphine complexes [39]. The recrystallization process must be conducted under inert atmosphere conditions to prevent decomposition or oxidation during the purification step [39] [42].

Column chromatography under inert conditions has emerged as an effective purification technique for nickel phosphine complexes [21] [39]. Silica gel or alumina columns can be employed with appropriate eluent systems to separate the desired product from impurities and byproducts [21]. The chromatographic separation must be performed rapidly to minimize exposure to potentially harmful conditions [21].

Controlled atmosphere crystallization represents an advanced optimization strategy [38] [42]. This technique involves careful control of the crystallization environment, including temperature gradients, solvent evaporation rates, and atmospheric composition [38] [42]. The resulting crystals often exhibit superior purity and more uniform morphology compared to conventional crystallization methods [38] [42].

Ligand exchange reactions can be employed as a purification strategy to remove weakly bound impurities [21] [25]. Treatment of the crude product with additional tributylphosphine under controlled conditions can displace coordinated impurities and improve overall purity [21] [25].

The implementation of analytical monitoring during synthesis allows for real-time optimization of reaction conditions [22] [46]. Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can be employed to monitor reaction progress and identify optimal stopping points [22] [46]. This approach enables fine-tuning of reaction parameters to maximize purity while minimizing unwanted side reactions [22] [46].

Challenges in Synthesis and Academic Solutions

The synthesis of dichlorobis(tributylphosphine)nickel(II) presents several significant challenges that have been the subject of extensive academic research and innovative solution development [4] [27]. Understanding these challenges and their corresponding solutions is essential for successful preparation of high-quality catalyst materials [24] [27].

Air and moisture sensitivity represents one of the primary challenges in synthesis [4] [32]. Nickel phosphine complexes are particularly susceptible to oxidation and hydrolysis under ambient conditions [25] [32]. Academic solutions to this challenge include the development of specialized Schlenk line techniques and inert atmosphere protocols [35]. Research has demonstrated that strict exclusion of both air and moisture is essential for smooth reaction progress and reproducible results [35].

Ligand dissociation and exchange reactions pose another significant synthetic challenge [21] [25]. Phosphine ligands can undergo dissociation under reaction conditions, leading to formation of mixed-ligand complexes or coordinatively unsaturated species [21] [25]. Academic research has addressed this challenge through the development of controlled ligand exchange protocols and the use of excess phosphine to suppress unwanted dissociation reactions [21] [25].

Thermal stability limitations create challenges during synthesis and purification processes [29] [47]. Nickel phosphine complexes can undergo decomposition at elevated temperatures, particularly in the presence of oxygen or moisture [29] [47]. Research solutions include the development of low-temperature synthetic protocols and the use of thermal analysis techniques to identify optimal processing conditions [29] [47].

The tendency for polymorphism and isomerism in nickel phosphine complexes presents challenges for obtaining consistent product properties [1] [31]. Academic studies have revealed that dichlorophosphine nickel complexes can exist in multiple geometric isomers with different catalytic properties [1] [31]. Solution strategies include controlled crystallization techniques and the use of specific solvent systems to favor formation of desired isomers [31] [39].

Reproducibility issues have been identified as a significant challenge in nickel phosphine synthesis [35]. Variations in reagent quality, atmospheric conditions, and processing parameters can lead to inconsistent results [35]. Academic solutions include the development of standardized protocols with rigorous quality control measures and the implementation of statistical process control methods [35] [37].

Scale-up challenges arise when transitioning from laboratory to larger-scale synthesis [33] [40]. Issues such as heat transfer, mixing efficiency, and atmospheric control become more complex at larger scales [33] [40]. Academic research has focused on developing scalable synthetic protocols that maintain product quality while enabling efficient large-scale production [33] [40].

Analytical characterization challenges include the difficulty of obtaining accurate purity assessments for air-sensitive compounds [22] [46]. Traditional analytical techniques may not be suitable for these sensitive materials [22] [46]. Academic solutions include the development of specialized handling techniques and the adaptation of analytical methods for inert atmosphere operation [22] [46].

Waste minimization and environmental considerations have become increasingly important challenges in catalyst synthesis [34]. Academic research has focused on developing greener synthetic approaches, including solvent-free methods and the use of renewable feedstocks [30] [34]. These approaches aim to reduce environmental impact while maintaining or improving product quality [30] [34].

The challenge of achieving consistent catalyst performance across different batches has led to academic research into the relationship between synthetic conditions and catalytic properties [17] [24]. Studies have revealed that subtle variations in preparation methods can significantly impact catalyst activity and selectivity [17] [24]. Solution strategies include the development of standardized testing protocols and the implementation of quality assurance measures throughout the synthetic process [17] [24].

Exact Mass

534.258773 g/mol

Monoisotopic Mass

534.258773 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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